3,5-Dibromo-1-propyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-propyl-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles. It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the triazole ring and a propyl group at the 1st position. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-1-propyl-1H-1,2,4-triazole can be synthesized through the bromination of 1-propyl-1H-1,2,4-triazole. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and bromine concentration to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 1-propyl-1H-1,2,4-triazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of triazole oxides or other oxidized derivatives.
Reduction: Formation of 1-propyl-1H-1,2,4-triazole.
Scientific Research Applications
3,5-Dibromo-1-propyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1H-1,2,4-triazole
- 3-Bromo-1-propyl-1H-1,2,4-triazole
- 1-Propyl-1H-1,2,4-triazole
Uniqueness
3,5-Dibromo-1-propyl-1H-1,2,4-triazole is unique due to the presence of two bromine atoms at specific positions on the triazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The propyl group at the 1st position also contributes to its unique properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
3,5-dibromo-1-propyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUPJKRMWAPFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.